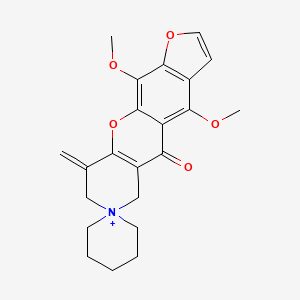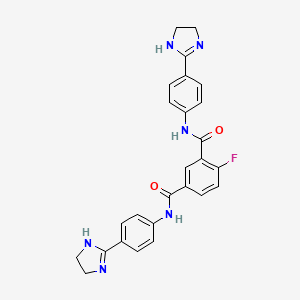
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is a complex organic compound featuring imidazole rings and a fluorinated isophthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide typically involves the formation of imidazole rings followed by their attachment to a fluorinated isophthalamide core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole rings or the fluorinated core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole rings or the fluorinated positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions could introduce new functional groups at the imidazole or fluorinated positions.
Wissenschaftliche Forschungsanwendungen
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. The fluorinated core may enhance the compound’s stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds like 4,5-diphenyl-1H-imidazole share structural similarities and are used in similar applications.
Fluorinated isophthalamides: These compounds have comparable core structures but may differ in their functional groups and overall reactivity.
Uniqueness
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is unique due to the combination of imidazole rings and a fluorinated isophthalamide core, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
21696-07-1 |
|---|---|
Molekularformel |
C26H23FN6O2 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-fluorobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H23FN6O2/c27-22-10-5-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)15-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI-Schlüssel |
ZTUUVOBYUUDIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


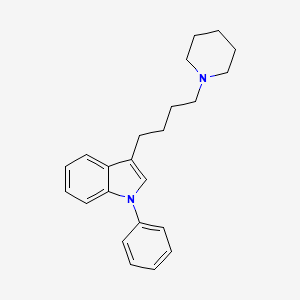
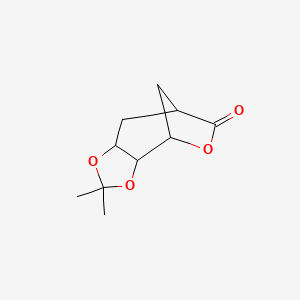
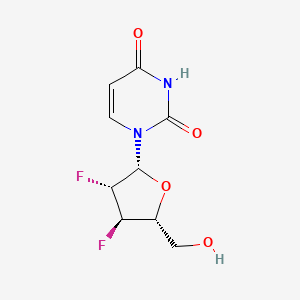
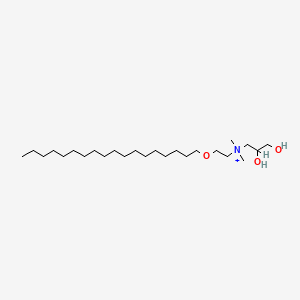

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
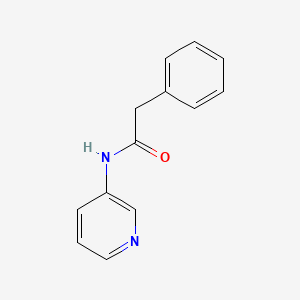
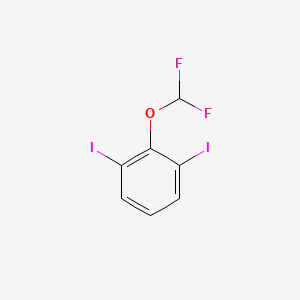
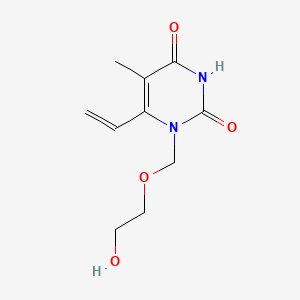
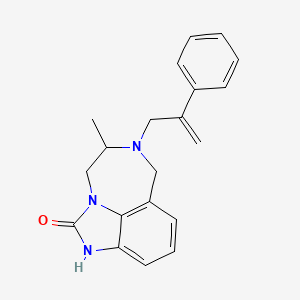
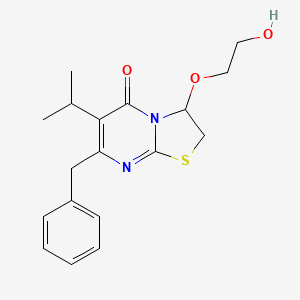
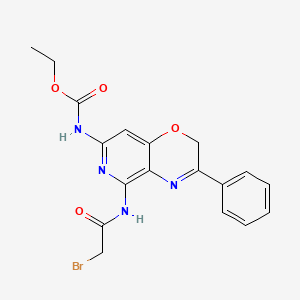
![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)
